
(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is a chiral compound that features a piperidine ring, an amide linkage, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can be achieved through multi-step organic synthesis. One common method involves the protection of the amine group, followed by the formation of the piperidine ring and subsequent coupling with the benzyl group. The use of protecting groups such as carboxybenzyl (Cbz) is crucial to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic methods, utilizing enzyme cascades to achieve high enantiopurity and yield. Enzymes such as galactose oxidase and imine reductase can be employed to streamline the synthesis and avoid racemization of intermediates .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting or modulating their activity. The amide linkage and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share a similar amine functionality and are used in medicinal chemistry for their biological activity.
Piperidine Derivatives: Compounds like 3-aminopiperidine are structurally similar and are used in the synthesis of pharmaceuticals.
Uniqueness
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is unique due to its specific chiral centers and the combination of functional groups, which provide distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-8-5-9-19(10-14)16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,20) |
InChI Key |
AVEKLUSFGQYLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


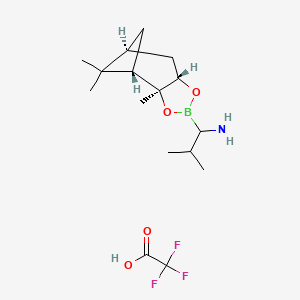
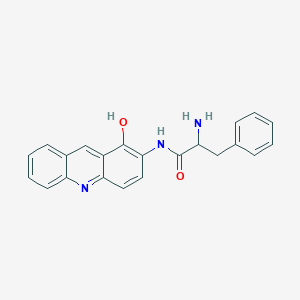
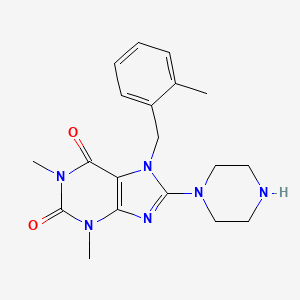
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
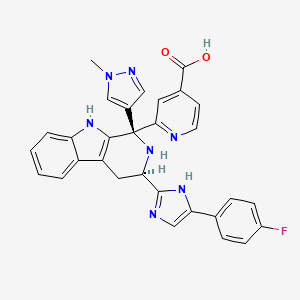
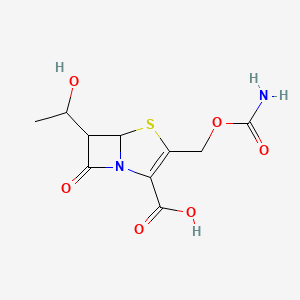
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
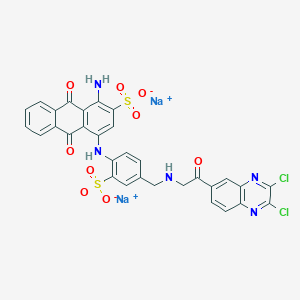
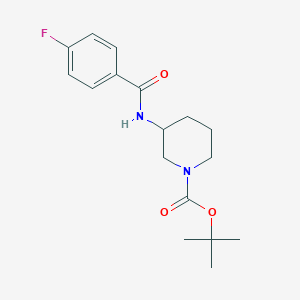

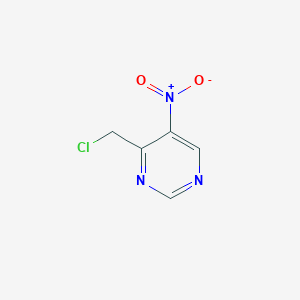
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
